molecular formula C26H24Cl6O8 B1194982 Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate CAS No. 30431-54-0

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate

Cat. No. B1194982
CAS RN: 30431-54-0
M. Wt: 677.2 g/mol
InChI Key: TZZLVFUOAYMTHA-UHFFFAOYSA-N
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Description

“Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate” is a solid ester . It is also known as "Dipentyl O,O′-oxalyl-bis (3,5,6-trichlorosalicylate)" . It is used as a reagent for the generation of chemiluminescence with H2O2 and for the determination of fluorescent compounds .


Synthesis Analysis

This compound can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride . Another method involves the reaction of 2,4,6-trichlorophenol in a solution of dry toluene with oxalyl chloride in the presence of a base such as triethylamine .


Molecular Structure Analysis

The empirical formula of this compound is C26H24Cl6O8 . Its molecular weight is 677.18 .


Chemical Reactions Analysis

When combined with a fluorescent dye like 9,10-bis (phenylethynyl)anthracene, a solvent (such as diethyl phthalate), and a weak base (usually sodium acetate or sodium salicylate), and hydrogen peroxide, the mixture will start a chemiluminescent reaction to glow a fluorescent green color .


Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It has a melting point of 81.0 to 84.0 °C . It is soluble in chloroform . The density is 1.43 (Lit.) and the refractive index is n20/D 1.56 (Lit.) .

Scientific Research Applications

  • Electrochemiluminescent Sensing for Glucose : The electrochemiluminescent (ECL) behavior of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate was investigated for glucose detection. This study developed a new ECL sensing system that showed a linear relationship between the enhanced ECL intensity and glucose concentration, indicating its potential in glucose monitoring (Chen, Wang, Lin, & Chen, 2007).

  • Polymer Composites for Chemiluminescence : A study focused on synthesizing high purity oxalate esters, including Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate, and incorporating them into polymer composites. These composites were evaluated for their light capacity, showing potential for practical applications in chemiluminescence (Petre & Zecheru, 2013).

  • Cancer Therapy and Imaging : Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate was used in the development of a novel nanomaterial for cancer diagnosis and treatment. This material showed potential for precise tumor imaging and therapy due to its chemiexcited emission and singlet oxygen generation (Mao et al., 2017).

  • Chemiluminescent Detection in High-Performance Liquid Chromatography : The compound was employed in enhancing the detection of fluorescent compounds through chemiluminescence in high-performance liquid chromatography (HPLC), indicating its utility in analytical chemistry (Imai, Matsunaga, Tsukamoto, & Nishitani, 1987).

  • Electrochemiluminescent Biosensor for Uric Acid : Another study developed an electrochemiluminescent biosensor for uric acid detection using Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate. This sensor compared well with routine methods for detecting uric acid in serum samples (Lin, Chen, Liu, Wang, & Chen, 2008).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves and clothing should be worn when handling this compound .

properties

IUPAC Name

bis(3,4,6-trichloro-2-pentoxycarbonylphenyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-19(31)13(27)11-15(29)21(17)39-25(35)26(36)40-22-16(30)12-14(28)20(32)18(22)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZLVFUOAYMTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067559
Record name Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate

CAS RN

30431-54-0
Record name Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate
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URL https://commonchemistry.cas.org/detail?cas_rn=30431-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.618
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Record name BIS(6-CARBOPENTOXY-2,4,5-TRICHLOROPHENYL)OXALATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
Z Lin, Z Chen, Y Liu, J Wang, G Chen - Analyst, 2008 - pubs.rsc.org
An electrochemiluminescent biosensor for uric acid based on the electrochemiluminescence of bis-[3,4,6-trichloro-2-(pentyloxycarbonyl)-phenyl] oxalate ... - Analyst (RSC Publishing) …
Number of citations: 24 pubs.rsc.org
Z Chen, J Wang, Z Lin, G Chen - Talanta, 2007 - Elsevier
In this paper, the electrochemiluminescence (ECL) behavior of bis-[3,4,6-trichloro-2-(pentyloxycarbonyl)-phenyl] oxalate (BTPPO) at glassy carbon electrode (GCE) in phosphate buffer …
Number of citations: 5 www.sciencedirect.com
M Wu, L Wu, J Li, D Zhang, S Lan, X Zhang, X Lin… - Theranostics, 2019 - ncbi.nlm.nih.gov
The low tissue penetration depth of external excitation light severely hinders the sensitivity of fluorescence imaging (FL) and the efficacy of photodynamic therapy (PDT) in vivo; thus, …
Number of citations: 52 www.ncbi.nlm.nih.gov
X Li, T Wu, Z Zhang, S Liu, H Cui, Z Fan, B Wang… - Chemical Engineering …, 2023 - Elsevier
Tumor-resident intracellular pathogens seriously cause tumor metastasis, recurrence, and drug resistance. However, the development of multifunctional platforms for effectively …
Number of citations: 9 www.sciencedirect.com
T Yoshinaga, M Morita, K Wada, T Ichimura… - Bulletin of the …, 1993 - journal.csj.jp
Solid-surface enhancement effects on chemiluminescence were observed using diaryloxalate bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate, fluorophore[1-chloro-9,10-bis(…
Number of citations: 6 www.journal.csj.jp
YH Seo, A Singh, HJ Cho, Y Kim, J Heo, CK Lim… - Biomaterials, 2016 - Elsevier
H 2 O 2 -specific peroxalate chemiluminescence is recognized as a potential signal for sensitive in vivo imaging of inflammation but the effect of underlying peroxalate-emitter energetics …
Number of citations: 77 www.sciencedirect.com
CK Lim, YD Lee, J Na, JM Oh, S Her… - Advanced Functional …, 2010 - Wiley Online Library
Water‐dispersed all‐in‐one nanoprobes composed of densely integrated peroxyoxalate fuel and a cyanine dye are formulated to optimize the nanoscopic chemiluminescence reaction. …
Number of citations: 137 onlinelibrary.wiley.com
YD Lee, CK Lim, A Singh, J Koh, J Kim, IC Kwon… - ACS …, 2012 - ACS Publications
Hydrogen peroxide (H 2 O 2 ) is an endogenous molecule that plays diverse physiological and pathological roles in living systems. Here we report multimolecule integrated nanoprobes …
Number of citations: 168 pubs.acs.org
A Singh, YH Seo, CK Lim, J Koh, WD Jang, IC Kwon… - ACS …, 2015 - ACS Publications
Sensitive imaging of inflammation with a background-free chemiluminescence (CL) signal has great potential as a clinically relevant way of early diagnosis for various inflammatory …
Number of citations: 38 pubs.acs.org
T Yoshinaga, S Akimoto, T Ichimura, H Hiratsuka… - Chemistry …, 2005 - journal.csj.jp
Solid surface enhancement effects on chemiluminescence (CL) have been studied using alkaline metal salts as solid media. Effects of number of cationic species (alkali metal ions: Na …
Number of citations: 7 www.journal.csj.jp

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